molecular formula C10H7BrFNO2 B11719168 Methyl 4-Bromo-6-fluoroindole-3-carboxylate

Methyl 4-Bromo-6-fluoroindole-3-carboxylate

Cat. No.: B11719168
M. Wt: 272.07 g/mol
InChI Key: INULPBXZMKIKNK-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-6-fluoroindole-3-carboxylate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-6-fluoroindole-3-carboxylate typically involves the halogenation of an indole precursor. One common method is the bromination of 6-fluoroindole-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-6-fluoroindole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 4-Bromo-6-fluoroindole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-6-fluoroindole-3-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or interfere with cellular signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Bromoindole-3-carboxylate
  • Methyl 6-Fluoroindole-3-carboxylate
  • Methyl 4-Chloro-6-fluoroindole-3-carboxylate

Uniqueness

Methyl 4-Bromo-6-fluoroindole-3-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen atom. The combination of these two halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

methyl 4-bromo-6-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-8-3-5(12)2-7(11)9(6)8/h2-4,13H,1H3

InChI Key

INULPBXZMKIKNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C(=CC(=C2)F)Br

Origin of Product

United States

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